molecular formula C21H16N2O5S B14693592 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- CAS No. 34114-36-8

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-

Cat. No.: B14693592
CAS No.: 34114-36-8
M. Wt: 408.4 g/mol
InChI Key: IDRCEVKPWMZGEN-UHFFFAOYSA-N
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Description

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes an anthracene core, sulfonic acid group, and amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- typically involves multiple steps. One common method includes the sulfonation of anthracene followed by nitration and reduction to introduce the amino group. The final step involves the coupling of the 2-methylphenyl group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and nitration processes, followed by purification steps to ensure the desired product’s purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for sulfonation, nitrating agents for introducing nitro groups, and reducing agents like hydrogen or metal hydrides for reduction reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amino-substituted anthracenes .

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo- involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or DNA, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of gene expression, or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts .

Properties

CAS No.

34114-36-8

Molecular Formula

C21H16N2O5S

Molecular Weight

408.4 g/mol

IUPAC Name

1-amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C21H16N2O5S/c1-11-6-2-5-9-14(11)23-15-10-16(29(26,27)28)19(22)18-17(15)20(24)12-7-3-4-8-13(12)21(18)25/h2-10,23H,22H2,1H3,(H,26,27,28)

InChI Key

IDRCEVKPWMZGEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

Origin of Product

United States

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